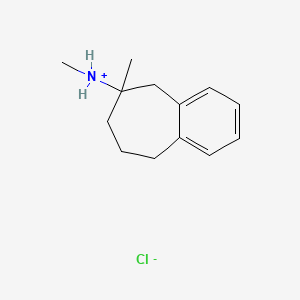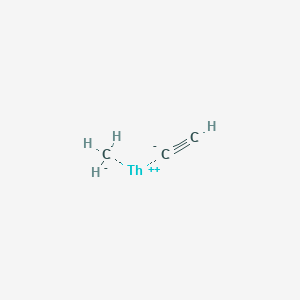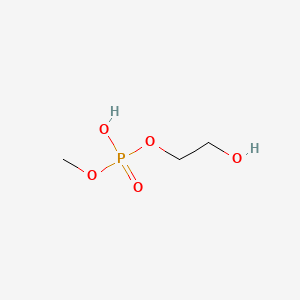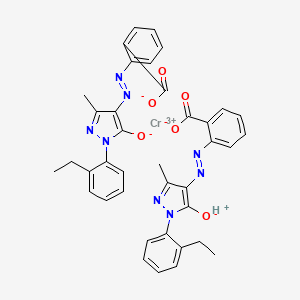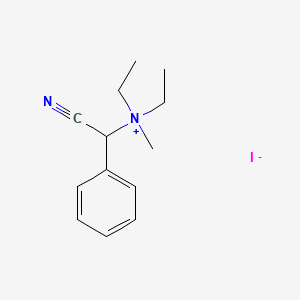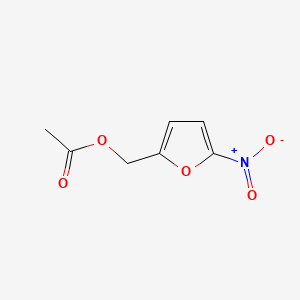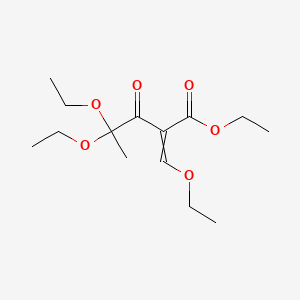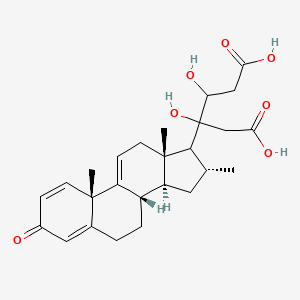![molecular formula C15H24ClN3O5 B13765937 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride CAS No. 67642-21-1](/img/structure/B13765937.png)
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is a complex organic compound with a unique structure It is derived from 2-furancarboxaldehyde, which is a furan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride involves multiple steps. The starting material, 2-furancarboxaldehyde, undergoes nitration to form 5-nitro-2-furancarboxaldehyde. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The final step involves the reaction of the oxime with 3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl chloride to form the desired compound, which is then converted to its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and oximation reactions, followed by purification and crystallization steps to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-furancarboxaldehyde.
Reduction: Formation of 2-furanmethanol.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: The nitro group is believed to interfere with microbial DNA synthesis, leading to cell death.
Antifungal Activity: The compound disrupts fungal cell membrane integrity, leading to cell lysis.
Chemical Reactions: The furan ring and nitro group participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furancarboxaldehyde: A simpler derivative with similar reactivity but lacking the piperidinyl and hydroxypropyl groups.
2,5-Furandicarboxaldehyde: Another furan derivative with different functional groups and reactivity.
Uniqueness
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is unique due to its complex structure, which includes a nitro group, a furan ring, and a piperidinyl-hydroxypropyl moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67642-21-1 |
|---|---|
Molecular Formula |
C15H24ClN3O5 |
Molecular Weight |
361.82 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-[(5-nitrofuran-2-yl)methylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23N3O5.ClH/c1-11-4-3-5-12(2)17(11)9-13(19)10-22-16-8-14-6-7-15(23-14)18(20)21;/h6-8,11-13,19H,3-5,9-10H2,1-2H3;1H |
InChI Key |
OTONTHYBDVUFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(CON=CC2=CC=C(O2)[N+](=O)[O-])O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


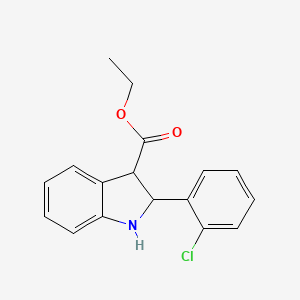

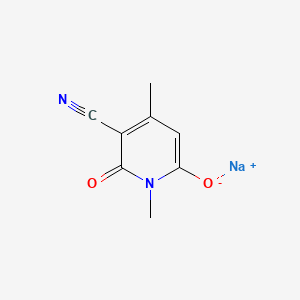
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
